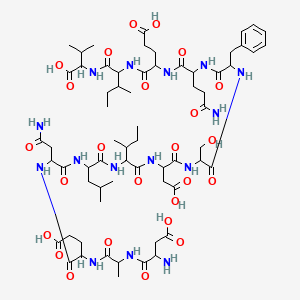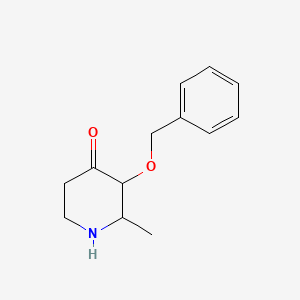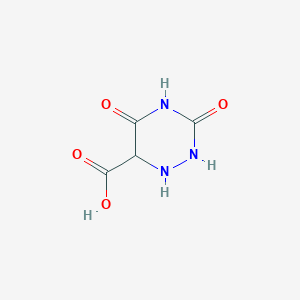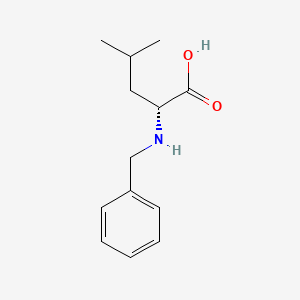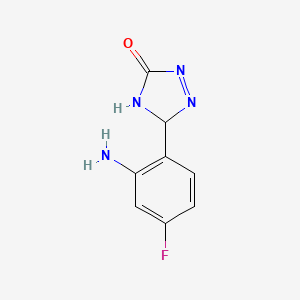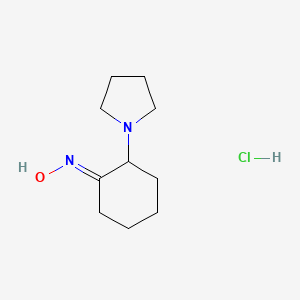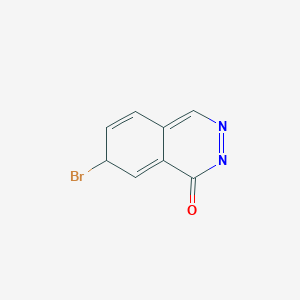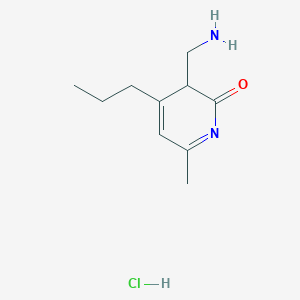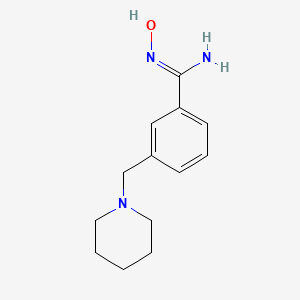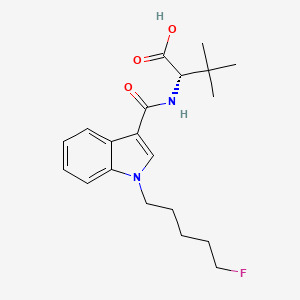
(S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(1-(5-氟戊基)-1H-吲哚-3-甲酰胺基)-3,3-二甲基丁酸是一种合成化合物,属于吲哚类大麻素。该化合物以其与大脑中大麻素受体的相互作用而闻名,模拟天然存在的大麻素的效果。 它因其潜在的精神活性作用和对大麻素受体的结合亲和力而被研究 .
准备方法
(S)-2-(1-(5-氟戊基)-1H-吲哚-3-甲酰胺基)-3,3-二甲基丁酸的合成涉及多个步骤。合成路线通常从吲哚核的制备开始,然后引入氟戊基侧链和甲酰胺基。反应条件通常涉及使用氟化剂、胺和羧酸等试剂。 工业生产方法可能包括优化反应条件以提高产量和纯度,以及使用连续流动反应器进行大规模合成 .
化学反应分析
该化合物经历各种化学反应,包括:
氧化: 可以使用高锰酸钾或三氧化铬等氧化剂进行氧化。
还原: 还原反应可以使用氢化锂铝等还原剂进行。
取代: 亲核取代反应可以在氟戊基侧链上发生,通常使用叠氮化钠或氰化钾等试剂。
这些反应中常用的试剂和条件包括二氯甲烷等有机溶剂、钯碳等催化剂以及温度控制以优化反应速率。 从这些反应中形成的主要产物包括各种取代的吲哚衍生物 .
科学研究应用
(S)-2-(1-(5-氟戊基)-1H-吲哚-3-甲酰胺基)-3,3-二甲基丁酸在科学研究中已被广泛研究,用于:
化学: 用作分析化学中检测和定量合成大麻素的参考标准。
生物学: 研究其对细胞信号通路和受体结合研究的影响。
医学: 探索其潜在的治疗效果,尽管由于其精神活性而没有得到公认的医疗用途。
作用机制
该化合物通过结合大麻素受体,主要是大脑中的 CB1 受体,发挥其作用。这种相互作用导致信号通路的激活,调节神经递质的释放,从而产生与 Δ9-四氢大麻酚 (THC) 相似的精神活性作用。 涉及的分子靶标包括 G 蛋白偶联受体和下游效应物,如腺苷酸环化酶和丝裂原活化蛋白激酶 .
相似化合物的比较
(S)-2-(1-(5-氟戊基)-1H-吲哚-3-甲酰胺基)-3,3-二甲基丁酸与其他合成大麻素相似,例如:
AM-2201: 另一种具有类似氟戊基侧链的吲哚类大麻素。
JWH-018: 一种具有不同侧链结构的著名合成大麻素。
5F-AKB48: 包含氟戊基侧链,但在核心结构上有所不同。
(S)-2-(1-(5-氟戊基)-1H-吲哚-3-甲酰胺基)-3,3-二甲基丁酸的独特之处在于其对大麻素受体的特异性结合亲和力和效力,这可能导致与其他合成大麻素相比,具有不同的药理学作用 .
属性
CAS 编号 |
2569223-22-7 |
|---|---|
分子式 |
C20H27FN2O3 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
(2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C20H27FN2O3/c1-20(2,3)17(19(25)26)22-18(24)15-13-23(12-8-4-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H,22,24)(H,25,26)/t17-/m1/s1 |
InChI 键 |
VZDMQSRBNZTURL-QGZVFWFLSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
规范 SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



